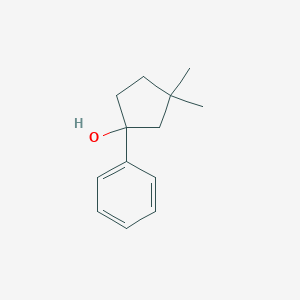
3,3-Dimethyl-1-phenylcyclopentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-1-phenylcyclopentan-1-ol is an organic compound with the molecular formula C₁₃H₁₈O It is a cyclopentanol derivative characterized by a phenyl group and two methyl groups attached to the cyclopentane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-phenylcyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3,3-Dimethylcyclopentanone with phenylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds as follows:
Preparation of Grignard Reagent: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium in anhydrous ether.
Addition Reaction: The Grignard reagent is then added to 3,3-Dimethylcyclopentanone, resulting in the formation of the desired alcohol after hydrolysis.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Grignard reactions, utilizing automated reactors to ensure precise control over reaction conditions. The process includes:
- Preparation of the Grignard reagent in large quantities.
- Controlled addition to the ketone substrate.
- Efficient work-up procedures to isolate and purify the final product.
化学反応の分析
Types of Reactions
3,3-Dimethyl-1-phenylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 3,3-Dimethyl-1-phenylcyclopentanone.
Reduction: 3,3-Dimethyl-1-phenylcyclopentane.
Substitution: Various substituted phenyl derivatives depending on the specific reaction conditions.
科学的研究の応用
3,3-Dimethyl-1-phenylcyclopentan-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of various industrial products.
作用機序
The mechanism of action of 3,3-Dimethyl-1-phenylcyclopentan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The phenyl group can engage in π-π interactions with aromatic amino acids in proteins, while the hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
3,3-Dimethylcyclopentanol: Lacks the phenyl group, resulting in different chemical and biological properties.
1-Phenylcyclopentanol: Lacks the two methyl groups, affecting its steric and electronic characteristics.
3-Phenylcyclopentanol: The position of the phenyl group is different, leading to variations in reactivity and applications.
Uniqueness
3,3-Dimethyl-1-phenylcyclopentan-1-ol is unique due to the presence of both the phenyl and dimethyl groups on the cyclopentane ring. This combination imparts distinct steric and electronic properties, making it a valuable compound for various synthetic and research applications.
特性
分子式 |
C13H18O |
|---|---|
分子量 |
190.28 g/mol |
IUPAC名 |
3,3-dimethyl-1-phenylcyclopentan-1-ol |
InChI |
InChI=1S/C13H18O/c1-12(2)8-9-13(14,10-12)11-6-4-3-5-7-11/h3-7,14H,8-10H2,1-2H3 |
InChIキー |
RMZLAQPRYKURJT-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(C1)(C2=CC=CC=C2)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3-Chloropyridin-2-yl)amino]acetic acid](/img/structure/B13199198.png)
![2-{Bicyclo[4.2.0]octan-7-yl}ethan-1-amine](/img/structure/B13199200.png)
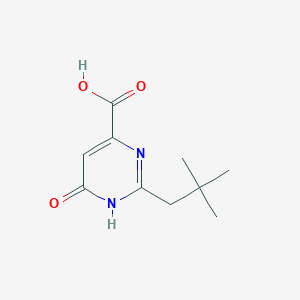
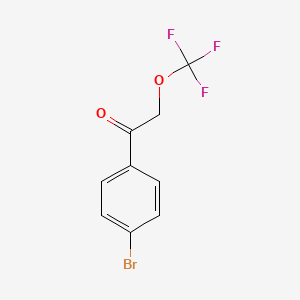
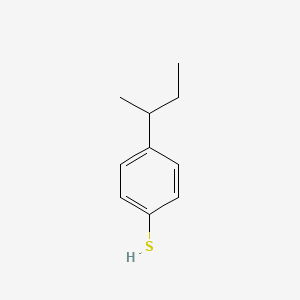
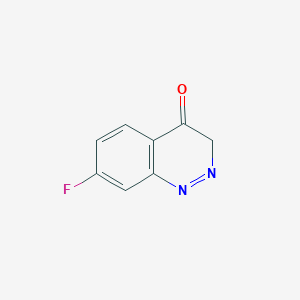
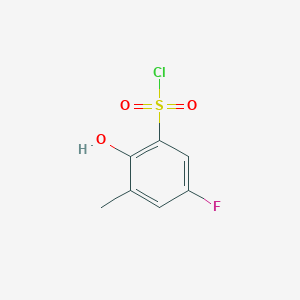
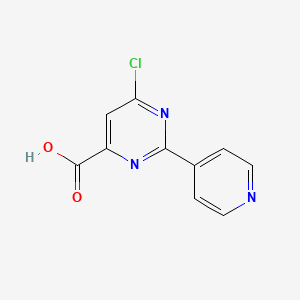
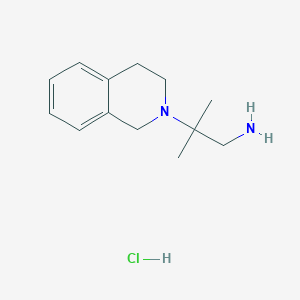
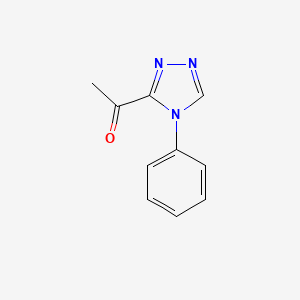
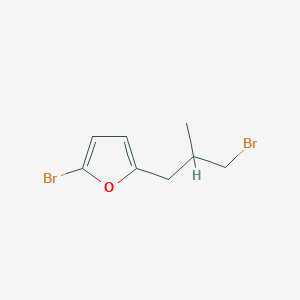
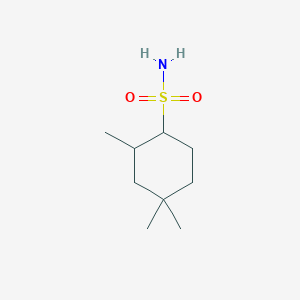
![Ethyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13199287.png)
![2-(2-{[(Benzyloxy)carbonyl]amino}propan-2-yl)pyrimidine-5-carboxylicacid](/img/structure/B13199292.png)
